![molecular formula C20H19N3O4S B2382480 2-(2-(1,3-ジオキソイソインドリン-2-イル)アセトアミド)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-3-カルボキサミド CAS No. 477494-47-6](/img/structure/B2382480.png)

2-(2-(1,3-ジオキソイソインドリン-2-イル)アセトアミド)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

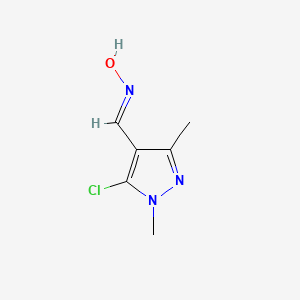

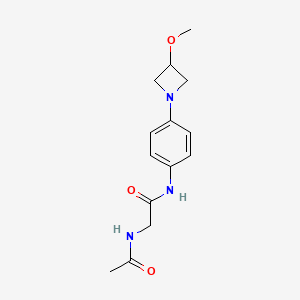

2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.

BenchChem offers high-quality 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

製薬合成

イソインドリン-1,3-ジオン骨格は、製薬研究で有望であることが示されています。研究者は、新規医薬品候補のビルディングブロックとしての可能性を探求してきました。イソインドリン環上の置換基を修飾することにより、科学者は特定の薬理学的活性を有する化合物を作り出すことを目指しています。 これらの誘導体は、癌、炎症、感染症などのさまざまな疾患を標的にする可能性があります .

除草剤および殺虫剤

イソインドリン-1,3-ジオン誘導体は、除草剤および殺虫剤特性について調査されてきました。その独特の構造により、植物または昆虫の標的と選択的に相互作用できます。研究者は、環境への影響を最小限に抑えながら、その有効性を高める方法を探求しています。 これらの化合物は、持続可能な農業慣行に貢献する可能性があります .

着色剤および染料

イソインドリン-1,3-ジオンコアは、鮮やかな着色剤および染料を作成するために機能化できます。さまざまな発色団を導入することにより、科学者はこれらの化合物の色と安定性を調整できます。 用途は、繊維染料からインク製剤まで多岐にわたります .

ポリマー添加剤

高分子科学では、イソインドリン-1,3-ジオン誘導体は添加剤として使用されます。これらは、ポリマーの機械的特性、熱安定性、またはUV耐性を向上させることができます。 研究者は、プラスチック、コーティング、接着剤などの材料への組み込みを探求しています .

有機合成

イソインドリン-1,3-ジオンモチーフは、有機合成において汎用性の高いビルディングブロックとして機能します。化学者は、さまざまな反応を通じて複雑な分子を構築するためにそれを使用します。 その反応性により、さまざまな変換が可能になり、新規化合物の作成に役立ちます .

フォトクロミック材料

フォトクロミック化合物は、光にさらされると色が変化します。イソインドリン-1,3-ジオン誘導体は、そのフォトクロミック挙動について調査されてきました。 これらの材料は、光学デバイス、センサー、スマートコーティングに適用されます .

抗菌活性

一部のイソインドリン-1,3-ジオン誘導体は、抗菌性を示します。 研究者は、グラム陽性菌とグラム陰性菌の両方に優れた活性を示す合成化合物をスクリーニングしてきました .

抗ウイルス効果

インシリコドッキング研究により、特定のイソインドリン-1,3-ジオンモチーフが酵素の活性部位と相互作用することが明らかになりました。 これらの化合物は、HIV-1およびHIV-2などのウイルスを潜在的に阻害する可能性があります .

作用機序

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to isoindoline or thiophene moieties .

Mode of Action

The presence of the isoindoline and thiophene groups suggests it might interact with its targets through hydrogen bonding . The compound is non-planar with dihedral angles of 89 (7) and 83 (7) between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes, respectively .

特性

IUPAC Name |

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c21-17(25)16-13-8-2-1-3-9-14(13)28-18(16)22-15(24)10-23-19(26)11-6-4-5-7-12(11)20(23)27/h4-7H,1-3,8-10H2,(H2,21,25)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIFMXICTYMHNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382398.png)

![N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2382404.png)

![1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2382414.png)

![5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2382416.png)

![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2382417.png)

![Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2382418.png)